molecular formula C9H8BrClO2 B1372839 2-(4-Bromophenoxy)propanoyl chloride CAS No. 56895-12-6

2-(4-Bromophenoxy)propanoyl chloride

Cat. No. B1372839
CAS RN: 56895-12-6
M. Wt: 263.51 g/mol
InChI Key: LHMKCZJMSGRBSV-UHFFFAOYSA-N
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Description

“2-(4-Bromophenoxy)propanoyl chloride” is a chemical compound with the molecular formula C9H8BrClO2 and a molecular weight of 263.52 .


Molecular Structure Analysis

The molecular structure of “2-(4-Bromophenoxy)propanoyl chloride” consists of a propanoyl group (a three-carbon chain with a carbonyl group at one end) attached to a bromophenoxy group (a phenyl ring with a bromine atom and an oxygen atom attached) .

Scientific Research Applications

Proteomics Research

This compound is used in proteomics research for studying proteins and their interactions. It can be used to modify proteins or peptides to study their structure and function .

Coordination Chemistry

2-(4-Bromophenoxy)propanoyl chloride: is used in the synthesis of coordination compounds, such as a nickel(II) complex with 2-(4-bromophenoxy)acetohydrazide. This complex has been characterized by various analytical techniques .

Mechanism of Action

The mechanism of action of “2-(4-Bromophenoxy)propanoyl chloride” is not clear from the available information. It’s often used in proteomics research .

Safety and Hazards

The safety data sheet for a similar compound, “4-(4-Bromophenoxy)benzoic acid”, indicates that it’s harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and is very toxic to aquatic life with long-lasting effects . It’s important to handle “2-(4-Bromophenoxy)propanoyl chloride” with appropriate safety precautions.

properties

IUPAC Name

2-(4-bromophenoxy)propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMKCZJMSGRBSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)OC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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